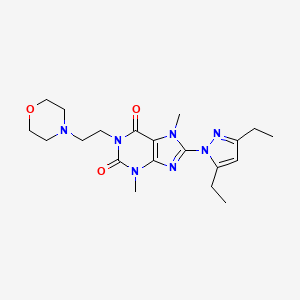
8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related compounds often involves condensation reactions, utilizing specific reagents and catalysts under controlled conditions. For example, Asiri and Khan (2010) described synthesizing a compound through condensation of diethylthiobarbituric acid and dimethylphenylpyrazole in ethanol with pyridine, demonstrating a method that could potentially be adapted for the synthesis of the target compound (Asiri & Khan, 2010).
Molecular Structure Analysis
Structural characterization often involves various spectroscopic techniques, such as IR, NMR, and MS, to confirm the molecular structure. Gioia et al. (2006) utilized these techniques to analyze a dipyrazolo pyrazine dione derivative, highlighting a process that could similarly apply to the structural analysis of the target compound (Gioia et al., 2006).
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Comparison
The compound is closely related to various purine derivatives, which have been studied for their crystal structures to understand the geometric configurations and intermolecular interactions. For instance, studies have detailed the crystal structure of related theophylline compounds, highlighting typical geometries and conformational behaviors within the purine fused-ring system and morpholine rings. These insights are crucial for designing compounds with desired physical and chemical properties (Karczmarzyk & Pawłowski, 1997).
Synthesis and Chemical Reactivity
The synthesis of related compounds demonstrates the versatility and reactivity of purine derivatives. For example, the reaction of certain quinolines with primary amines resulting in a series of carboxylic acids and their cytotoxic activities against various cancer cell lines, showcases the compound's potential as a scaffold for developing potent cytotoxins (Deady et al., 2003). Similarly, the design and synthesis of novel small molecules for photovoltaic applications based on novel electron-withdrawing groups indicate the compound's utility in materials science (Li et al., 2012).
Biological Activity
While excluding information related to drug use, dosage, and side effects, the compound's analogs demonstrate a broad spectrum of biological activities. This includes the synthesis and evaluation of aza-pseudopeptides for corrosion inhibition, suggesting potential industrial applications (Chadli et al., 2017). Additionally, studies on mixed-ligand lanthanide complexes for OLED applications highlight the material's potential in developing new photophysical materials (Taydakov et al., 2016).
Eigenschaften
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O3/c1-5-14-13-15(6-2)27(22-14)19-21-17-16(23(19)3)18(28)26(20(29)24(17)4)8-7-25-9-11-30-12-10-25/h13H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICURPOABRKTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCN4CCOCC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

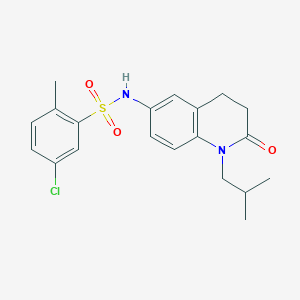
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)

![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)

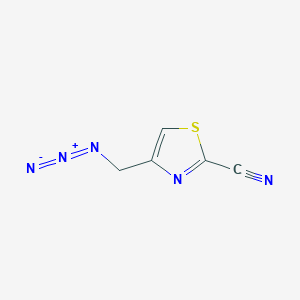
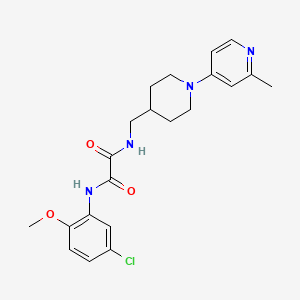
![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)
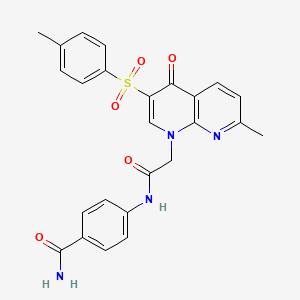
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide](/img/structure/B2493270.png)
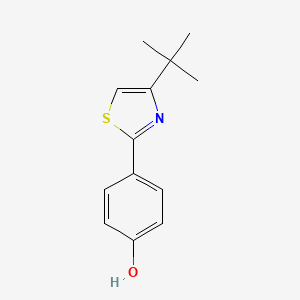
![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)
![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)